Ferulamide

Übersicht

Beschreibung

Ferulamide is an organic compound known for its diverse biological activities. It is a white crystalline powder that is soluble in organic solvents such as ethanol and dichloromethane. This compound is primarily used as a bio-pesticide due to its potent insecticidal and antimicrobial properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ferulamide can be synthesized through the reaction of p-toluenesulfonamide and p-hydroxybenzoate under alkaline conditions, followed by acidification to obtain the final product . Another method involves the use of electrosynthesis, which is a greener and more sustainable approach to amide synthesis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions: Ferulamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form ferulic acid derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding amine.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products Formed:

Oxidation: Ferulic acid derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted ferulamides depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Ferulamide has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its antimicrobial and insecticidal properties.

Industry: Utilized in the production of bio-pesticides and other agricultural chemicals.

Wirkmechanismus

Ferulamide exerts its effects through several mechanisms:

Antioxidant Activity: this compound acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.

Enzyme Inhibition: It inhibits enzymes such as tyrosine kinase, which plays a role in cell signaling and growth.

Neuroprotection: this compound has been shown to protect neurons from damage, making it a potential therapeutic agent for neurodegenerative diseases.

Vergleich Mit ähnlichen Verbindungen

Ferulamide is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

Ferulic Acid: A precursor to this compound with similar antioxidant properties.

Cinnamic Acid Derivatives: Share structural similarities but differ in biological activities.

Schiff’s Base Derivatives: Used in the treatment of Alzheimer’s disease, similar to this compound.

This compound stands out due to its potent insecticidal and antimicrobial properties, making it a valuable compound in both scientific research and industrial applications .

Biologische Aktivität

Ferulamide, a derivative of ferulic acid, has garnered attention in recent years due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, and safety profiles based on recent research findings.

Chemical Structure and Derivatives

This compound is synthesized from ferulic acid, a naturally occurring polyphenol found in various plants. The modification of ferulic acid into this compound enhances its biological activity. Recent studies have focused on developing various derivatives of this compound, including O-carbamoyl and O-alkyl derivatives, which exhibit improved pharmacological properties.

Table 1: Comparison of this compound Derivatives

| Compound | MAO-B Inhibition IC50 (μM) | Anti-inflammatory Activity | Neuroprotective Effect | BBB Permeability |

|---|---|---|---|---|

| This compound | N/A | Moderate | Moderate | Good |

| 4f | 5.3 | High | High | Excellent |

| 5f | 0.32 | High | High | Excellent |

1. MAO-B Inhibition

This compound and its derivatives have been shown to selectively inhibit monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters such as dopamine. This inhibition is crucial in the context of neurodegenerative diseases where dopaminergic signaling is impaired.

- Case Study : A study reported that compound 5f exhibited a potent MAO-B inhibitory potency with an IC50 value of , significantly outperforming other tested compounds .

2. Anti-inflammatory Properties

Chronic inflammation is a hallmark of neurodegenerative diseases. This compound derivatives demonstrate significant anti-inflammatory effects, which may contribute to their neuroprotective actions.

- Research Findings : Compounds such as 5a and 5d showed remarkable anti-inflammatory properties alongside their neuroprotective effects against Aβ-induced toxicity in PC12 cells .

3. Neuroprotective Effects

The ability of this compound to protect neuronal cells from damage is critical for its potential use in treating Alzheimer's disease.

- Mechanism : this compound derivatives have been observed to reduce self-induced Aβ aggregation and mitigate the toxic effects associated with Aβ exposure in neuronal cell lines .

4. Blood-Brain Barrier (BBB) Permeability

Effective treatment for neurological disorders requires compounds that can cross the BBB. Recent studies indicate that several this compound derivatives exhibit good BBB permeability.

- Findings : PET-CT imaging revealed that compound 4f could penetrate the BBB effectively, reaching significant concentrations in brain regions associated with cognitive functions .

Safety and Toxicity

The safety profile of this compound derivatives is an important consideration for their therapeutic use. Preliminary studies suggest that these compounds exhibit low hepatotoxicity in vitro, indicating a favorable safety margin for further development.

Eigenschaften

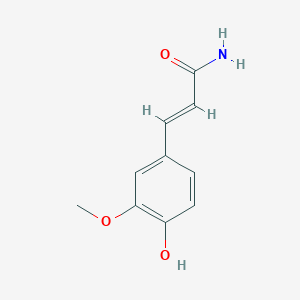

IUPAC Name |

3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-14-9-6-7(2-4-8(9)12)3-5-10(11)13/h2-6,12H,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYAJJKZSQWOLIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19272-90-3 | |

| Record name | Ferulamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19272-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.